
(3,4-Diméthylphényl)(oxazol-2-yl)méthanone
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . They are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets likely involves the formation of non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (3,4-Dimethylphenyl)(oxazol-2-yl)methanone. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone. Another area of interest is the investigation of the potential use of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of (3,4-Dimethylphenyl)(oxazol-2-yl)methanone and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, (3,4-Dimethylphenyl)(oxazol-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its potent anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Applications De Recherche Scientifique
- Agents antibactériens: Les chercheurs ont étudié les dérivés de l'oxazole pour leur potentiel antibactérien. Par exemple, une série de 2-[2-(2,6-dichloro-phénylamino)-phényl méthyl]-3-{4-[(phényl substitué) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones a montré une activité antibactérienne contre divers agents pathogènes .
- Activation par la lumière visible: Les avancées récentes incluent des stratégies pour la synthèse d'oxazolines en utilisant la photocatalyse à la lumière visible. Par exemple, des réactions de cycloaddition régiosélectives ont été réalisées en utilisant Ru(bPy)3Cl2·6H2O comme photocatalyseur .
Pharmaceutiques et Chimie Médicinale
Photocatalyse et Chimie Verte
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)11(14)12-13-5-6-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQAOVYGIPDHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=NC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642125 | |
| Record name | (3,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-50-4 | |
| Record name | (3,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




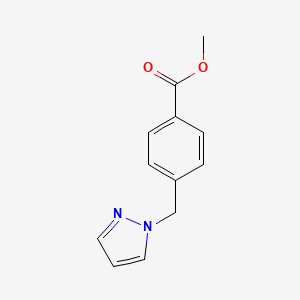




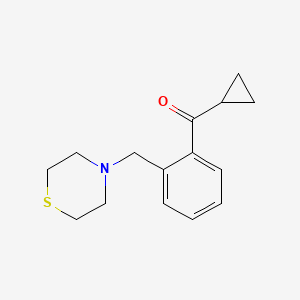
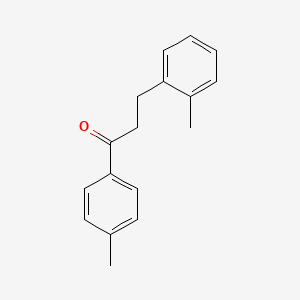
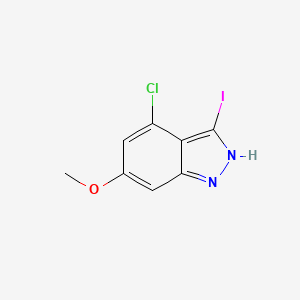

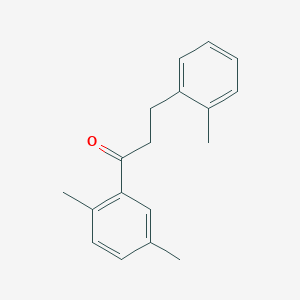

![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)
